REACTION_CXSMILES
|
[K].[CH:2]([CH:4]([CH2:7][C:8]#[N:9])[C:5]#[N:6])=O.[NH2:10][CH:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12]1.C(O)(=O)C.C(=O)([O-])[O-].[K+].[K+]>O>[NH2:9][C:8]1[N:10]([CH:11]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH2:13][CH2:12]2)[CH:2]=[C:4]([C:5]#[N:6])[CH:7]=1 |f:0.1,4.5.6,^1:0|
|
Name
|
Formyl succinonitrile potassium salt
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
[K].C(=O)C(C#N)CC#N
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Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
NC1CCC2=CC=CC=C12
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
After agitating the mixture at 100° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
After the organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
the residue (37.4 g) was dissolved in ethanol (450 ml)
|
Type
|
ADDITION
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Details
|
After potassium ethoxide (35.2 g) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
the reaction solution was poured into iced water (1500 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
After the organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate-hexane (1:2, v/v)
|
Type
|
CONCENTRATION
|
Details
|
the fractions were concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N(C=C(C1)C#N)C1CCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.4 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |